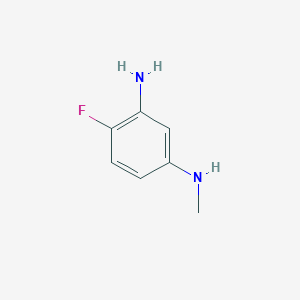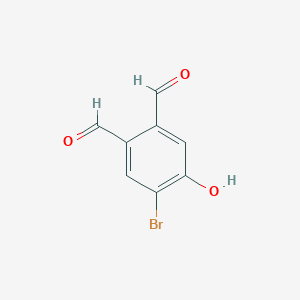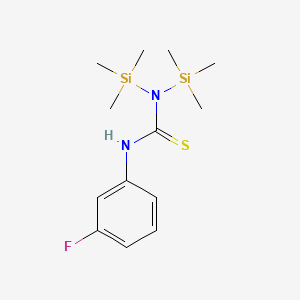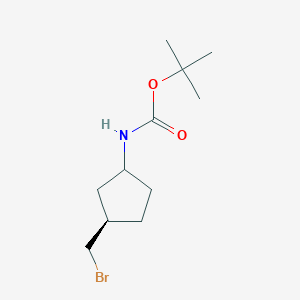
4-Fluoro-N1-methylbenzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-N1-methylbenzene-1,3-diamine is an organic compound with the molecular formula C7H9FN2 It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom at the 4-position and a methyl group at the N1-position of the 1,3-diamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N1-methylbenzene-1,3-diamine typically involves multi-step organic reactions. One common method includes:
Reduction: Conversion of the nitro group to an amine group.
Fluorination: Introduction of the fluorine atom at the desired position.
Methylation: Addition of a methyl group to the amine nitrogen.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N1-methylbenzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: Conversion of the amine groups to nitro groups or other oxidized forms.
Reduction: Reduction of nitro groups back to amines.
Substitution: Electrophilic aromatic substitution reactions where the fluorine or amine groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Br2, Cl2) or nitrating agents (HNO3/H2SO4).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted benzene derivatives.
Scientific Research Applications
4-Fluoro-N1-methylbenzene-1,3-diamine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: Utilized in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: Employed in the study of enzyme mechanisms and protein interactions due to its unique structural features.
Industrial Applications: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-N1-methylbenzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and specificity, while the amine groups can participate in hydrogen bonding and other interactions. These properties make it a valuable compound in drug design and other applications.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-N1-methylbenzene-1,2-diamine: Similar structure but with the amine groups at different positions.
4-Fluoro-N1-methylbenzene-1,4-diamine: Another isomer with different positioning of the amine groups.
3-Fluoro-N1-methylbenzene-1,2-diamine: A compound with the fluorine atom at a different position.
Uniqueness
4-Fluoro-N1-methylbenzene-1,3-diamine is unique due to the specific positioning of the fluorine and amine groups, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where specific binding or reactivity is required.
Properties
Molecular Formula |
C7H9FN2 |
|---|---|
Molecular Weight |
140.16 g/mol |
IUPAC Name |
4-fluoro-1-N-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C7H9FN2/c1-10-5-2-3-6(8)7(9)4-5/h2-4,10H,9H2,1H3 |
InChI Key |
FWSKNYTVPHAGGB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(((6-Chloro-4H-benzo[d][1,3]dioxin-8-yl)methyl)thio)-5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B12837422.png)
![4-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12837428.png)






![[(2S,3S,4aS,5S,8S,8aR)-5-benzyl-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-4a,7,8,8a-tetrahydropyrano[3,4-b][1,4]dioxin-5-yl] 4-nitrobenzoate](/img/structure/B12837473.png)
![3-[3-(Benzyloxy)phenyl]thiophene](/img/structure/B12837476.png)

![6-Benzyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12837480.png)

